molecular formula C12H13BrCl3NO3 B14350697 N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide CAS No. 93463-07-1

N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide

Cat. No.: B14350697
CAS No.: 93463-07-1
M. Wt: 405.5 g/mol
InChI Key: HVLSQBCWUYVHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is an organic compound with a complex structure that includes a benzamide core, a bromopropoxy group, and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with 1-(3-bromopropoxy)-2,2,2-trichloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the solvent used is often dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in the benzamide core can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The trichloroethyl group can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but lacks the trichloroethyl group.

    (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: Contains a chalcone core instead of a benzamide core.

Uniqueness

N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is unique due to the presence of both the trichloroethyl and bromopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

93463-07-1

Molecular Formula

C12H13BrCl3NO3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-(3-bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide

InChI

InChI=1S/C12H13BrCl3NO3/c13-6-3-7-20-11(12(14,15)16)17-10(19)8-4-1-2-5-9(8)18/h1-2,4-5,11,18H,3,6-7H2,(H,17,19)

InChI Key

HVLSQBCWUYVHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)OCCCBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.